N-(2,5-Dibromophenyl)benzothioamide
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Overview
Description
N-(2,5-Dibromophenyl)benzothioamide is an organic compound with the molecular formula C13H9Br2NS and a molecular weight of 371.09 g/mol It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a benzothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dibromophenyl)benzothioamide typically involves the reaction of 2,5-dibromoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and distillation techniques are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dibromophenyl)benzothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are used in the presence of suitable solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include oxidized forms of the benzothioamide group.
Reduction Reactions: Products include reduced forms of the benzothioamide group.
Scientific Research Applications
N-(2,5-Dibromophenyl)benzothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-Dibromophenyl)benzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
- N-(2,4-Dibromophenyl)benzothioamide
- N-(3,5-Dibromophenyl)benzothioamide
- N-(2,5-Dichlorophenyl)benzothioamide
Comparison: N-(2,5-Dibromophenyl)benzothioamide is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs with different halogen substitutions, it exhibits distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2,5-dibromophenyl)benzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NS/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZADIUKALWURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=C(C=CC(=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587749 |
Source
|
Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944719-96-4 |
Source
|
Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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